5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine
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Overview
Description
5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysis: Utilizing catalysts such as palladium or copper to facilitate the reactions.
Optimization of Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Formation of corresponding ketones or carboxylic acids.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antileishmanial and antimalarial agent.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
5-methyl-1-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-10(2)8-18-11(3)5-13(16-18)14-6-12-7-15-17(4)9-12/h5,7,9-10H,6,8H2,1-4H3,(H,14,16) |
InChI Key |
NKZYUAJTRGRUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)NCC2=CN(N=C2)C |
Origin of Product |
United States |
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